molecular formula C9H12ClNO2 B2929223 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide CAS No. 2411278-75-4

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide

Cat. No.: B2929223
CAS No.: 2411278-75-4
M. Wt: 201.65
InChI Key: YUDSLGNZHRMZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide is an organic compound with the molecular formula C9H12ClNO2. This compound features a unique bicyclic structure, which includes an oxabicyclo[3.2.1]octane ring system. The presence of a chlorine atom and an acetamide group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide typically involves the cycloaddition of an oxyallyl intermediate with a suitable diene. One common method involves the reaction of 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine to generate the oxyallyl intermediate. This intermediate then undergoes a [4+3] cycloaddition with a diene to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide involves its interaction with molecular targets through its functional groups. The chlorine atom and acetamide group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(6-oxabicyclo[321]oct-3-en-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and an acetamide group

Properties

IUPAC Name

2-chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-5-8(12)11-9-3-1-2-7(4-9)13-6-9/h1-2,7H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSLGNZHRMZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.